molecular formula C9H7ClN2O2 B1451522 Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 952800-36-1

Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No. B1451522
CAS RN: 952800-36-1
M. Wt: 210.62 g/mol
InChI Key: DQBUZBSXMBSOIM-UHFFFAOYSA-N
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Description

“Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 952800-36-1 . It has a molecular weight of 210.62 . The compound is typically stored in a refrigerator and has a physical form of a white to yellow solid .


Synthesis Analysis

The synthesis of this compound involves several steps, as indicated by the IR and NMR data . The yield of the synthesis process is approximately 76% . The IR (KBr) (v max / cm −1) values are 3146 (Ar–CH str), 2919 (Ali CH str), 1733 (C=O), 1244 (C–O) cm −1 . The 1 H NMR (400 MHz, CDCl 3, ppm) values are δ 8.43–4.42 (d, 1H, H-1, J = 4 Hz), 7.81–7.77 (m, 2H, H-3, 6), 7.21–7.16 (m, 1H, H-2), 6.59–6.55 (m, 1H, H-5), 3.87 (s, 3H, C H 3) .


Molecular Structure Analysis

The Inchi Code for “Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate” is 1S/C9H7ClN2O2/c1-14-9 (13)7-4-6-8 (12-7)5 (10)2-3-11-6/h2-4,12H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate” is a white to yellow solid . It has a molecular weight of 210.62 .

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate serves as a key intermediate in the synthesis of compounds with potential anticancer activity. Derivatives of this compound have shown inhibitory effects against FMS kinase, which is a promising target for anticancer and antiarthritic drug development . The pyrrolopyridine scaffold, in particular, is a part of several kinase inhibitor drugs like Vemurafenib and Pexidartinib used in cancer therapy .

Material Science: Organic Synthesis Building Blocks

In material science, this compound is utilized as a building block for the synthesis of complex organic molecules. Its reactive sites allow for various chemical modifications, making it a versatile reagent for creating new materials with desired properties for industrial applications .

Environmental Science: Pollutant Degradation Studies

The compound’s derivatives could be studied for their role in the degradation of environmental pollutants. The reactivity of the pyrrolopyridine ring might be harnessed to break down harmful chemicals in the environment, although specific applications in this field require further research .

Biochemistry: Enzyme Inhibition Studies

This compound is relevant in biochemistry for studying enzyme inhibition. It can be used to investigate the biochemical pathways of diseases and to screen for potential inhibitors that could lead to new treatments .

Pharmacology: Drug Development

In pharmacology, the compound’s derivatives are explored for their therapeutic potential. For instance, they are examined for their pharmacokinetics, pharmacodynamics, and safety profiles as part of the drug development process. The compound’s role in the synthesis of kinase inhibitors highlights its importance in creating new medications .

Chemical Synthesis: Reagent for Heterocyclic Compounds

Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a valuable reagent in the synthesis of heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. Its chemical structure allows for the introduction of various functional groups, aiding in the creation of diverse heterocyclic architectures .

Molecular Biology: DNA Interaction Studies

While not directly used in molecular biology, derivatives of this compound could be synthesized to interact with DNA or RNA, providing insights into the molecular mechanisms of gene expression and regulation. This could further lead to the development of gene therapy strategies .

Safety and Hazards

The compound has several hazard statements including H302, H313, H315, H319, H320, H335 . Precautionary measures include P202, P233, P261, P264, P270, P271, P280, P302, P304, P305, P312, P330, P338, P340, P351, P352, P362, P403 .

Future Directions

The future directions for “Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate” and similar compounds could involve further exploration of their potential in cancer therapy, given their reported activities against FGFR1, 2, and 3 . More research is needed to fully understand their mechanisms of action and potential applications in medicine.

properties

IUPAC Name

methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-6-8(12-7)5(10)2-3-11-6/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBUZBSXMBSOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=CC(=C2N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662722
Record name Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

CAS RN

952800-36-1
Record name Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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